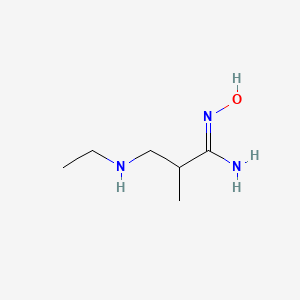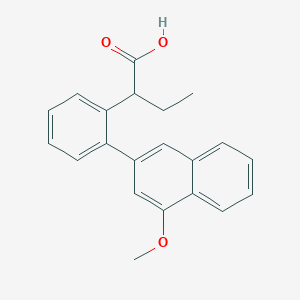
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is an organic compound with the molecular formula C19H16O3. It is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a phenylbutanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxynaphthalene with a suitable acyl chloride, followed by a series of reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-(4-Hydroxynaphthalen-2-yl)phenyl)butanoic acid.
Reduction: Formation of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The pathways involved could include modulation of inflammatory mediators or disruption of microbial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxynaphthalen-2-yl)acetic acid
- 2-(4-Methoxynaphthalen-2-yl)propanoic acid
- 2-(4-Methoxynaphthalen-2-yl)benzoic acid
Uniqueness
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C21H20O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[2-(4-methoxynaphthalen-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C21H20O3/c1-3-16(21(22)23)19-11-7-6-9-17(19)15-12-14-8-4-5-10-18(14)20(13-15)24-2/h4-13,16H,3H2,1-2H3,(H,22,23) |
Clé InChI |
AVPPPGSWCBWIJV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1C2=CC3=CC=CC=C3C(=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


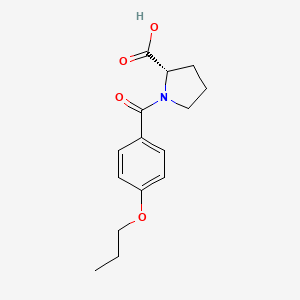
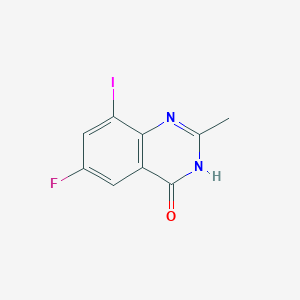
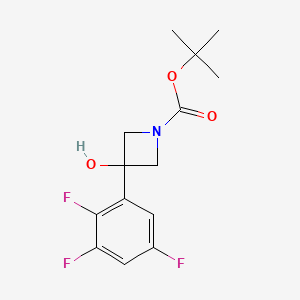
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

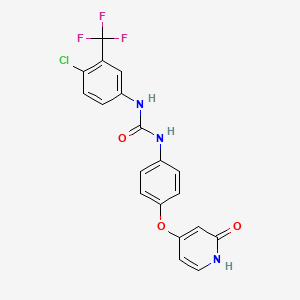
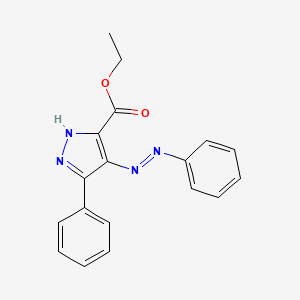
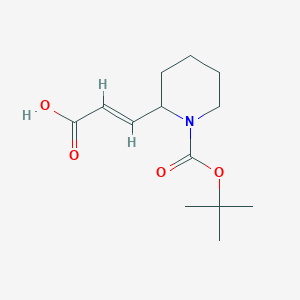
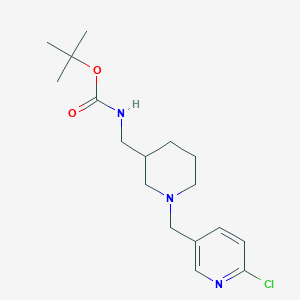
amine](/img/structure/B13078807.png)
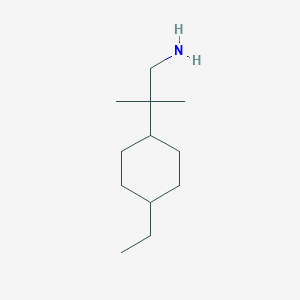
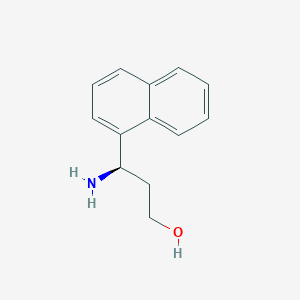
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
